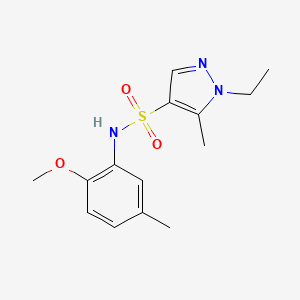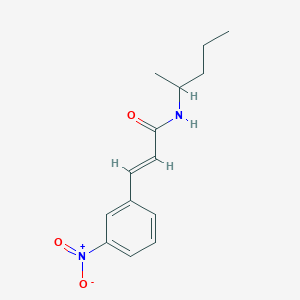![molecular formula C17H22N4O2 B5430396 N-allyl-N'-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5430396.png)
N-allyl-N'-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as ABAU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ABAU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of ABAU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABAU has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. ABAU has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation. Furthermore, ABAU has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
ABAU has been shown to have various biochemical and physiological effects. ABAU has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ABAU has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, ABAU has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
Advantages and Limitations for Lab Experiments
ABAU has several advantages for use in lab experiments. ABAU is a synthetic compound that can be easily synthesized using various methods. ABAU is also stable and can be stored for long periods without degradation. Furthermore, ABAU has been shown to have low toxicity and is well tolerated in animal models.
However, there are also limitations to the use of ABAU in lab experiments. ABAU has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of ABAU is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on ABAU. One direction is to further elucidate the mechanism of action of ABAU, which could lead to the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is to explore the potential applications of ABAU in the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, future research could focus on improving the solubility of ABAU in water, which could expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of ABAU has been achieved using various methods, including the reaction of tert-butyl isocyanate with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reaction with allylamine. Another method involves the reaction of tert-butyl isocyanate with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reaction with allylamine and then the reduction of the resulting imine. The purity of the synthesized ABAU can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
ABAU has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. ABAU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAU has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, ABAU has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
properties
IUPAC Name |
3-tert-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-11-21(16(22)19-17(2,3)4)12-14-18-15(20-23-14)13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQNGTRUYNNHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)

![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5430349.png)

![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430373.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5430377.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5430406.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5430411.png)
![4-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430418.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5430426.png)